REACTION_CXSMILES
|
C([C:3]1[C:4]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[C:5]2[C:10](=[CH:11][CH:12]=1)OC(C1C=CC=CC=1)=C(O)C2=O)=C.BrC1C=CC([CH:32]=[O:33])=CC=1>>[C:21]1([C:4]2[CH:3]=[CH:12][CH:11]=[CH:10][CH:5]=2)[CH:22]=[CH:23][C:24]([CH:32]=[O:33])=[CH:25][CH:26]=1
|
Name
|
vinyl phenyl hydroxyflavone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C(=C2C(C(=C(OC2=CC1)C1=CC=CC=C1)O)=O)C1=CC=CC=C1
|
Name
|
4-styrene trimethyltin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |